1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane has been used as an intermediate in the synthesis of various fluorinated compounds. It has been utilized in a simple route to synthesize hexamethylguanidinium fluoride, and further reacting with (trifluoromethyl)trimethylsilane, it provides easy access to itself, showcasing its role in the synthesis of fluorinated molecules (Kolomeitsev et al., 2000).
Catalysis and Electrophilic Reactions
The compound is involved in Lewis acid-catalyzed deamination processes. For example, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane undergoes deamination, generating a carbocation that participates in electrophilic reactions with various compounds, proving its utility in synthetic chemistry and catalysis (Xu & Dolbier, 2000).
Ligand Synthesis for Catalytic Reactions
It has also been used in the synthesis of complex ligands for catalytic reactions. For instance, a ligand prepared from tris-1,1,1-(hydroxymethyl)ethane was used in coordination with cobalt in a catalytic Pauson–Khand reaction (Petrovski et al., 2008).
Building Block for Fluorinated Molecules
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane serves as a building block for the synthesis of various fluorinated molecules. It has been used in the synthesis of CF3-heterocycles and is involved in novel heterocyclizations, demonstrating its versatility in the synthesis of complex molecular structures (Baraznenok et al., 2003).
Safety And Hazards
This involves studying the potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas of future research involving the compound, such as new synthetic methods, applications, or investigations into its properties.
properties
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZLAILUWEGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572879 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane | |
CAS RN |
234451-82-2 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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